molecular formula C22H30N2O B11507200 (Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone

(Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone

Cat. No.: B11507200
M. Wt: 338.5 g/mol
InChI Key: MQEKHHGZLUHYRN-UHFFFAOYSA-N
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Description

1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that combines the structural features of adamantane, a bulky and rigid hydrocarbon, with a piperazine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the following steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the adamantane moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.

Mechanism of Action

The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could provide rigidity and stability, while the piperazine ring might facilitate binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    1-(ADAMANTANE-1-CARBONYL)-4-PHENYLPIPERAZINE: Similar structure but without the methyl group on the phenyl ring.

    1-(ADAMANTANE-1-CARBONYL)-4-(4-CHLOROPHENYL)PIPERAZINE: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the adamantane and piperazine moieties also provides a distinctive structural framework that can be exploited for various applications.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

1-adamantyl-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H30N2O/c1-16-2-4-20(5-3-16)23-6-8-24(9-7-23)21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-5,17-19H,6-15H2,1H3

InChI Key

MQEKHHGZLUHYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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